

Navigating the Bioactivity of Dimethyldecanes: A Quantitative Structure-Activity Relationship (QSAR) Comparative Guide

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Compound of Interest

Compound Name: 2,3-Dimethyldecane
CAS No.: 17312-44-6
Cat. No.: B1670047

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The exploration of branched alkanes, such as dimethyldecanes, in the context of biological activity is an emerging area of interest. While traditionally considered relatively inert, the specific three-dimensional structure imparted by methyl branching can influence their physicochemical properties and, consequently, their interactions with biological systems. This guide provides a comparative overview of the quantitative structure-activity relationships (QSAR) for dimethyldecane isomers, drawing upon available data and predictive models to elucidate the link between molecular structure and biological effects.

Comparative Analysis of Dimethyldecane Isomers

Due to a scarcity of direct comparative experimental studies on a wide range of dimethyldecane isomers, a comprehensive picture of their relative biological activities is still developing. However, by combining available experimental data with insights from broader QSAR studies on branched alkanes, we can begin to discern structure-activity trends. The

following tables summarize key physicochemical properties and reported biological activities for several dimethyldecane isomers and related branched decanes.

Table 1: Physicochemical Properties of Selected Decane Isomers

Compound	Molecular Formula	CAS Number	Boiling Point (°C)	logP (octanol-water partition coefficient)
n-Decane	C ₁₀ H ₂₂	124-18-5	174.2	5.01
2-Methylnonane	C ₁₀ H ₂₂	871-83-0	165.7	5.14
3-Methylnonane	C ₁₀ H ₂₂	5911-04-6	167.7	5.14
4-Methylnonane	C ₁₀ H ₂₂	17301-94-9	165.8	5.14
5-Methylnonane	C ₁₀ H ₂₂	15869-85-9	165.8	5.14
2,2-Dimethyloctane	C ₁₀ H ₂₂	15869-87-1	156.9	5.18
3,3-Dimethyloctane	C ₁₀ H ₂₂	4110-44-5	161.5	5.18

Note: logP values are often estimated for such compounds and can vary slightly between different calculation methods.

Table 2: Reported Biological and Toxicological Data for Selected Decane Isomers

Compound	Activity Type	Endpoint	Value	Species/System	Source
2-Methylnonane	Acute Inhalation Toxicity	LC50	> 12,400 mg/m ³ (4 hr)	Rat	PubChem[1]
3,3-Dimethyloctane	Nematicidal Activity	Reduction of root infection	-	Meloidogyne incognita (root-knot nematode) on tomato	Smolecule[2]
3,3-Dimethyloctane	Membrane Interaction	Alteration of lipid membrane fluidity	-	In vitro studies	Smolecule[2]
General Branched Alkanes	Cytotoxicity	IC50	Varies with structure and cell line	In vitro cell cultures	General finding
General Branched Alkanes	Immunomodulation	e.g., TLR7 pathway activation by pristane	-	In vivo and in vitro models	Benchchem[3]

A hyphen (-) indicates that a quantitative value was not specified in the source.

Structure-Activity Relationship Insights

The biological activity of alkanes is often linked to their hydrophobicity (lipophilicity), which governs their ability to partition into biological membranes, and their molecular shape, which influences interactions with specific binding sites.

- **Branching and Bioavailability:** Increased branching in alkanes generally lowers the boiling point compared to their linear counterparts but can increase their lipophilicity (logP). This enhanced lipophilicity can facilitate passage across cell membranes, potentially increasing their bioavailability and interaction with intracellular targets.

- **Steric Effects:** The position and number of methyl groups introduce steric hindrance, which can either promote or inhibit binding to biological targets. For instance, the specific arrangement of methyl groups in pristane is crucial for its immunomodulatory activity.
- **Toxicity:** While generally considered to have low systemic toxicity, some branched alkanes can exhibit effects such as skin and eye irritation.^{[4][5]} Acute toxicity data, where available, suggests a relatively low order of toxicity for single-exposure scenarios.^[1] However, the potential for long-term effects, particularly for highly branched and persistent isomers, warrants further investigation.

Experimental Protocols

The following are generalized methodologies for assessing the biological activity of non-polar compounds like dimethyldecanes. Specific parameters would be optimized for the particular isomer and biological system under investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This common colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

- **Cell Culture:** Human or animal cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
- **Compound Preparation:** Dimethyldecane isomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations in the cell culture medium.
- **Cell Treatment:** Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the dimethyldecane isomers. Control wells receive medium with the solvent alone.
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).
- **Absorbance Reading:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD TG 425)

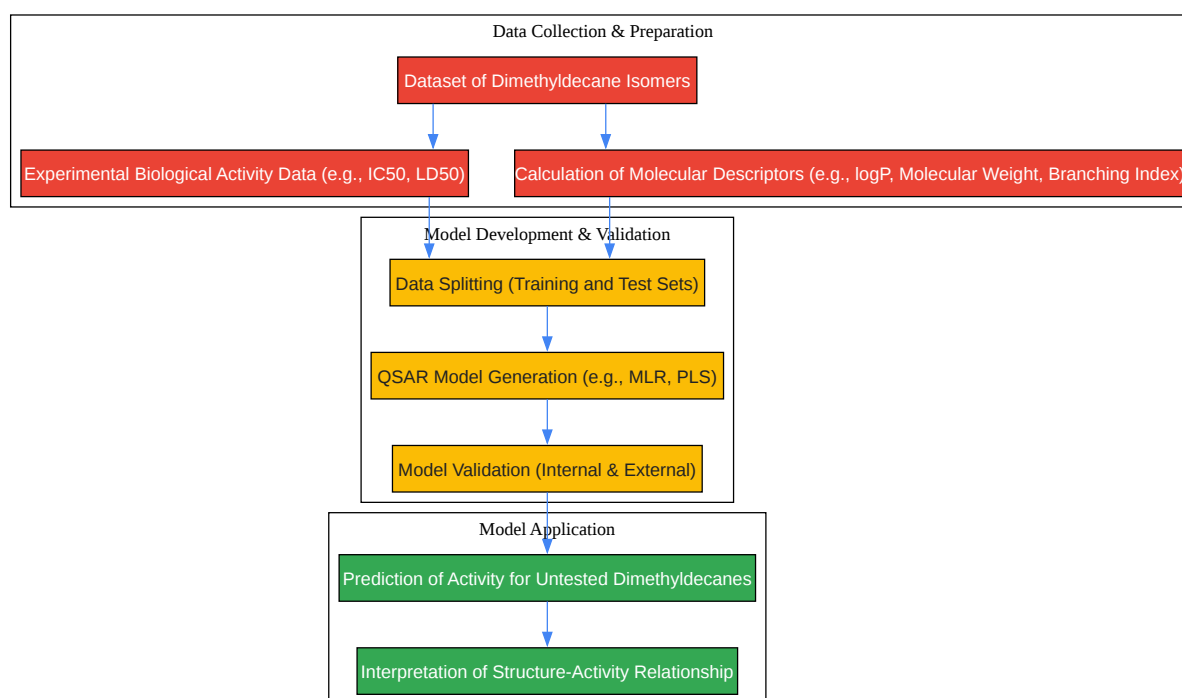
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration and is designed to reduce the number of animals required.

- **Animal Selection:** A single sex of a rodent species (e.g., rats or mice) is typically used.
- **Dosing:** A single animal is dosed at a starting dose level. The substance is usually administered by gavage.
- **Observation:** The animal is observed for signs of toxicity and mortality over a defined period (typically 14 days).
- **Sequential Dosing:** If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next animal is dosed at a lower fixed increment.
- **Termination:** The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
- **LD50 Calculation:** The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Visualizing QSAR Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual framework of a QSAR study and a typical experimental workflow for assessing the bioactivity of

dimethyldecanes.



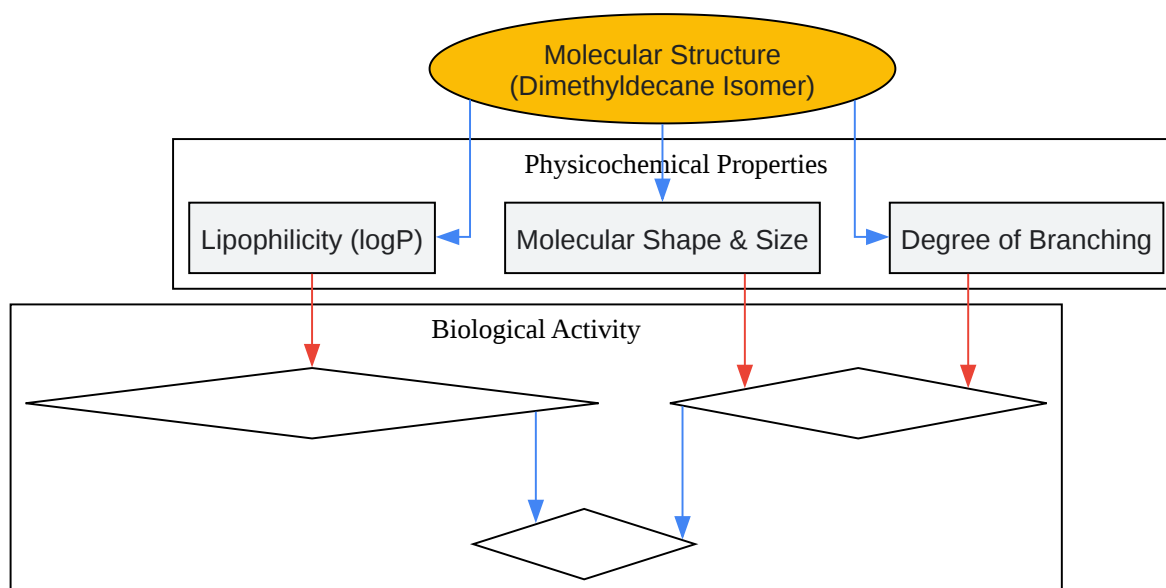
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A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.



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A typical experimental workflow for evaluating the bioactivity of dimethyldecane isomers.



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Conceptual relationship between molecular structure and biological activity for dimethyldecanes.

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